(E)-Cyclooct-1-enecarbaldehyde
Description
(E)-Cyclooct-1-enecarbaldehyde (CAS: [96308-48-4], MFCD15142793) is a cyclic monoterpene-derived aldehyde featuring an eight-membered cyclooctene ring with a conjugated aldehyde group at the 1-position. Its (E)-stereochemistry ensures distinct spatial and electronic properties, influencing reactivity in organic synthesis, particularly in Diels-Alder reactions, nucleophilic additions, and as a chiral building block for natural product synthesis. With a purity of 95%, it is commercially available for research applications .
Structure
3D Structure
Properties
IUPAC Name |
(1E)-cyclooctene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOAAPYTXFCMK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C\CC1)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Aldehydes
Key Structural and Functional Differences
The table below compares (E)-Cyclooct-1-enecarbaldehyde with five structurally related aldehydes (data sourced from Combi-Blocks catalog, ):
| Compound Name | CAS Number | Purity | Molecular Features |
|---|---|---|---|
| (E)-Cyclooct-1-enecarbaldehyde | [96308-48-4] | 95% | 8-membered ring, (E)-configured double bond, aldehyde at 1-position, no heteroatoms |
| Cyclopentane-1,3-dicarbaldehyde | [4750-17-8] | 95% | 5-membered saturated ring, two aldehyde groups at 1,3-positions |
| 5H,6H,7H-Cyclopenta[b]pyridine-7-carbaldehyde | [1499744-71-6] | 95% | Fused cyclopentane-pyridine ring, aldehyde at 7-position, nitrogen heteroatom |
| 1-Cyclopentene-1-carbaldehyde | [6140-65-4] | 97% | 5-membered unsaturated ring (cyclopentene), aldehyde at 1-position |
| 2-Cyclopentylacetaldehyde | [5623-81-4] | 98% | Cyclopentyl substituent on acetaldehyde side chain, no ring conjugation |
| (E)-3-Cyclopentylacrylaldehyde | [118235-51-1] | 95% | α,β-unsaturated aldehyde (acrylaldehyde) with cyclopentyl group at 3-position |
Detailed Analysis of Comparative Features
Ring Size and Unsaturation
- (E)-Cyclooct-1-enecarbaldehyde : The eight-membered ring introduces moderate ring strain compared to smaller cyclic aldehydes. The (E)-configured double bond enhances rigidity and influences reactivity in cycloaddition reactions .
- However, the lack of extended conjugation limits its utility in stereoselective transformations compared to the cyclooctene analog .
Functional Group Positioning
- Cyclopentane-1,3-dicarbaldehyde: The dual aldehyde groups enable applications in crosslinking or polymer synthesis but reduce selectivity in single-site nucleophilic additions compared to mono-aldehydes like (E)-Cyclooct-1-enecarbaldehyde .
- 2-Cyclopentylacetaldehyde : The aldehyde group is positioned on a flexible side chain rather than directly on the ring, reducing steric hindrance but diminishing electronic conjugation effects observed in the cyclooctene derivative .
Heteroatom Influence
- 5H,6H,7H-Cyclopenta[b]pyridine-7-carbaldehyde : The pyridine moiety introduces basicity and hydrogen-bonding capability, altering solubility and metal-coordination behavior. This contrasts with the hydrocarbon-only structure of (E)-Cyclooct-1-enecarbaldehyde, which is more lipophilic .
Conjugation and Reactivity
Purity and Practical Considerations
- QC-0211 (1-Cyclopentene-1-carbaldehyde) and QH-6639 (2-Cyclopentylacetaldehyde) have higher purity (97–98%), making them preferable for reactions requiring minimal side-product formation.
- (E)-Cyclooct-1-enecarbaldehyde at 95% purity remains suitable for most synthetic applications, though additional purification may be needed for enantioselective catalysis .
Research Implications
- Stereochemical Applications : The (E)-configuration and larger ring size of (E)-Cyclooct-1-enecarbaldehyde make it advantageous for synthesizing macrocyclic compounds, where ring strain and conformation are critical .
- Material Science : Cyclopentane-1,3-dicarbaldehyde’s dual functionality could be exploited in crosslinked polymer networks, whereas the pyridine-containing analog may serve as a ligand in coordination chemistry .
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